GNF 5837 -

GNF 5837

Catalog Number: EVT-1595723
CAS Number:
Molecular Formula: C28H21F4N5O2
Molecular Weight: 535.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea is a member of ureas.
Overview

GNF-5837 is a potent and selective pan-tropomyosin receptor kinase inhibitor that has garnered attention for its potential therapeutic applications in cancer treatment. It specifically targets the tropomyosin receptor kinases A and B, which are implicated in various malignancies through their roles in cell survival, proliferation, and metastasis. GNF-5837 has been shown to effectively inhibit tumor growth in preclinical models, making it a candidate for further investigation in both oncology and non-oncology contexts.

Source and Classification

GNF-5837 was developed as part of a screening initiative aimed at identifying novel inhibitors of tropomyosin receptor kinases. Its discovery involved optimizing a series of oxindole derivatives that demonstrated significant inhibitory activity against these receptors. The compound is classified under small molecule inhibitors, specifically targeting receptor tyrosine kinases involved in critical signaling pathways related to cancer progression.

Synthesis Analysis

The synthesis of GNF-5837 involves a multi-step chemical process that builds upon earlier identified compounds with anti-cancer properties. The initial discovery phase utilized a library of GNF kinase inhibitors, leading to the identification of GNF-5837 through structure-activity relationship studies.

Technical Details

  1. Starting Materials: The synthesis typically begins with readily available oxindole derivatives.
  2. Key Reactions: The synthetic pathway includes reactions such as amide bond formation and various coupling reactions to enhance potency and selectivity.
  3. Optimization: Structural modifications were made to improve the compound's affinity for tropomyosin receptor kinases while minimizing off-target effects.
Molecular Structure Analysis

GNF-5837 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with target kinases.

Structure Data

  • Molecular Formula: C21_{21}H22_{22}ClN3_{3}O
  • Molecular Weight: 373.87 g/mol
  • Structural Features: The compound features a pyrrole ring system and various substituents that enhance its binding affinity to the tropomyosin receptor kinases.
Chemical Reactions Analysis

The chemical reactivity of GNF-5837 is primarily centered around its ability to form stable complexes with the active sites of tropomyosin receptor kinases, inhibiting their catalytic activity.

Reactions and Technical Details

  1. Binding Mechanism: GNF-5837 binds to the DFG-out conformation of the kinase, which is critical for its inhibitory action.
  2. Inhibition Assays: In vitro assays have demonstrated that GNF-5837 exhibits IC50 values of approximately 8 nM for tropomyosin receptor kinase A and 12 nM for tropomyosin receptor kinase B, indicating high potency.
Mechanism of Action

The mechanism by which GNF-5837 exerts its anti-cancer effects involves the inhibition of tropomyosin receptor kinase signaling pathways that are crucial for tumor cell survival and proliferation.

Process and Data

  1. Cell Cycle Arrest: Treatment with GNF-5837 has been shown to induce cell cycle arrest in renal carcinoma cells, leading to decreased viability.
  2. Apoptosis Induction: The compound promotes apoptosis in cancer cells, as evidenced by flow cytometry analysis using Annexin V staining techniques.
  3. Tumor Growth Inhibition: In vivo studies using xenograft models have reported significant tumor regression following administration of GNF-5837 at doses ranging from 25 mg/kg to 100 mg/kg.
Physical and Chemical Properties Analysis

GNF-5837 possesses distinct physical and chemical properties that contribute to its efficacy as a therapeutic agent.

Physical Properties

  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO), facilitating its use in laboratory settings.
  • Stability: The compound remains stable under physiological conditions, allowing for sustained activity against target kinases.

Chemical Properties

  • pH Stability: Maintains stability across a range of pH levels, which is advantageous for formulation in various drug delivery systems.
  • Lipophilicity: Exhibits favorable lipophilic characteristics, enhancing its bioavailability when administered orally.
Applications

GNF-5837 has potential applications in various scientific fields:

  1. Cancer Research: As an inhibitor of tropomyosin receptor kinases, GNF-5837 serves as a valuable tool for studying the role of these receptors in cancer biology.
  2. Therapeutic Development: Its efficacy in preclinical models positions it as a candidate for clinical trials aimed at treating cancers associated with aberrant tropomyosin receptor kinase signaling.
  3. Drug Discovery: The compound's mechanism can inform the development of new therapeutic agents targeting similar pathways in other diseases.
Discovery and Development of GNF-5837 as a Pan-Trk Inhibitor

Screening and Identification from Kinase-Targeted Compound Libraries

GNF-5837 emerged from a systematic screening initiative utilizing the GNF kinase compound collection—a library specifically enriched with kinase-targeted small molecules. The initial discovery employed an innovative Ba/F3-Tel-TRKC cellular assay designed to identify compounds with selective antiproliferative effects against TRK-dependent cancers. In this assay, Ba/F3 cells were engineered to express the constitutively active Tel-TRKC fusion protein, rendering them interleukin-3 (IL-3)-independent. Screening revealed oxindole 4 as a primary hit, exhibiting potent differential cytotoxicity in Tel-TRKC-dependent Ba/F3 cells (IC₅₀ = 23 nM) compared to parental IL-3-dependent cells (IC₅₀ = 4.8 µM), indicating TRKC-specific activity [1] [6].

Further profiling confirmed compound 4 inhibited all TRK isoforms (TRKA/B/C) at low nanomolar concentrations (IC₅₀: 7–59 nM) in cellular proliferation assays (Table 1). This compound served as the critical scaffold for subsequent medicinal chemistry optimization, leveraging its oxindole core to anchor interactions within the ATP-binding site of TRK kinases. The screening strategy emphasized functional cellular efficacy over purely enzymatic assays, ensuring early identification of compounds with favorable cell permeability and on-target biological activity [1] [10].

Table 1: Antiproliferative Activity of Lead Oxindoles in Ba/F3 Tel-TRK Fusion Models

CompoundTel-TRKA IC₅₀ (nM)Tel-TRKB IC₅₀ (nM)Tel-TRKC IC₅₀ (nM)
Oxindole 4593723
GNF-58371197

Source: Albaugh et al. (2012) [1] [6]

Structure-Activity Relationship (SAR) Optimization of Oxindole Derivatives

The SAR campaign focused on enhancing potency, selectivity, and pharmacokinetic properties through systematic modifications to the oxindole scaffold. Three key regions were optimized (Figure 1):

  • Oxindole Core (Region A): Introduction of a Z-configured pyrrole-methylene at the C-3 position (e.g., compound 7) improved hinge-binding interactions with Glu590/Met592 (TRKA) via hydrogen bonding. Removing the C-3 carbonyl (e.g., compound 13) abolished activity, confirming its role in binding [7] [9].
  • Hydrophobic Tail (Region B): A 3,5-disubstituted arylurea moiety was critical for occupying the hydrophobic back pocket. The optimal group—2-fluoro-5-(trifluoromethyl)phenylurea—enhanced cellular potency 5-fold over simpler aryl substituents by engaging in van der Waals interactions with Leu564 and Phe589 (TRKA) [4] [7].
  • Linker and Solubility (Region C): A meta-methylaniline linker balanced steric accessibility and solubility. Larger groups (e.g., ethyl) reduced permeability, while polar groups diminished TRK binding [1] [10].

Figure 1: Critical Regions for SAR Optimization in GNF-5837

Region A (Hinge Binder)      Region B (Hydrophobic Tail)  \                          /  [Oxindole]-NH-(m-CH₃-C₆H₄)-NH-C(O)-NH-(2-F-5-CF₃-C₆H₃)  /           \  Region C (Linker)  Region A': Z-CH=N-Pyrrole  

The culmination of SAR efforts yielded GNF-5837 (compound 22), which exhibited low-nanomolar inhibition across TRKA (IC₅₀ = 8 nM), TRKB (IC₅₀ = 12 nM), and TRKC (IC₅₀ = 7 nM) in biochemical assays. Its type II DFG-out binding mode was confirmed via X-ray crystallography, showing simultaneous engagement with the ATP-binding site and adjacent hydrophobic pocket [7] [9].

Selectivity Profiling Against Kinome-Wide Panels

GNF-5837’s selectivity was rigorously assessed across diverse kinase panels to minimize off-target effects. Key findings included:

  • Cellular Kinome Panel (59 kinases): At 1 µM, GNF-5837 showed >100-fold selectivity for TRK over 56 kinases, with minor inhibition of only FMS (IC₅₀ = 310 nM), c-Kit (IC₅₀ = 910 nM), and PDGFRβ (IC₅₀ = 870 nM) [1] [9].
  • Biochemical Kinase Profiling: Among 228 kinases tested, GNF-5837 inhibited TRKA/B/C with IC₅₀ < 15 nM, while all others required >1 µM for 50% inhibition. Weak activity against KDR (IC₅₀ = 3.0 µM) and ABL (IC₅₀ = 8.2 µM) confirmed broad selectivity [1] [10].
  • Pharmacological Safety Profiling: No significant inhibition of cytochrome P450 isoforms (CYP1A2, 2C9, 2D6, 3A4) or the hERG channel (IC₅₀ > 10 µM), supporting favorable preclinical safety [9].

Table 2: Kinome-Wide Selectivity of GNF-5837

KinaseCellular IC₅₀ (µM)Biochemical IC₅₀ (µM)Selectivity vs. TRKA
TRKA0.0110.0081x
TRKB0.0090.0121.1x
TRKC0.0070.0291.4x
FMS0.31NT28x ↓
c-Kit0.91NT83x ↓
KDR3.0NT273x ↓

NT: Not tested in biochemical assay; Source: Albaugh et al. (2012) [1] [9]

The compound’s slow dissociation kinetics from TRK kinases (t₁/₂ > 6 hours) further contributed to sustained target inhibition and cellular efficacy, distinguishing it from earlier nonselective TRK inhibitors [6] [10].

Properties

Product Name

GNF 5837

IUPAC Name

1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[(3E)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea

Molecular Formula

C28H21F4N5O2

Molecular Weight

535.5 g/mol

InChI

InChI=1S/C28H21F4N5O2/c1-15-4-6-19(35-27(39)37-25-11-16(28(30,31)32)5-9-22(25)29)13-23(15)34-18-7-8-20-21(12-17-3-2-10-33-17)26(38)36-24(20)14-18/h2-14,33-34H,1H3,(H,36,38)(H2,35,37,39)/b21-12+

InChI Key

YYDUWLSETXNJJT-CIAFOILYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)C(=CC5=CC=CN5)C(=O)N4

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)C(=CC5=CC=CN5)C(=O)N4

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)/C(=C\C5=CC=CN5)/C(=O)N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.